molecular formula C23H24ClN3O B12004798 N'-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 518019-65-3

N'-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12004798
CAS No.: 518019-65-3
M. Wt: 393.9 g/mol
InChI Key: AJPRZQYILJOQGP-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the following properties:

    Molecular Formula: CHClNO

    CAS Number: 518019-65-3

    Molecular Weight: 393.92 g/mol

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specialized studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, although specific conditions remain elusive.

    Reduction: Reduction reactions could potentially yield different derivatives.

    Substitution: Substitution reactions at various positions are plausible.

Common Reagents and Conditions::

    Reagents: Aldehydes, hydrazine derivatives, and carbazoles.

    Conditions: Solvent-based reactions, often under inert atmospheres.

Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to elucidate these products comprehensively.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Pharmacophore Design: Its unique structure contributes to drug design studies.

Biology and Medicine::

    Biological Activity: Investigations into its biological effects are ongoing.

    Drug Development: It may serve as a lead compound for drug development.

Industry::

    Material Science:

Mechanism of Action

The precise mechanism of action remains uncertain. researchers speculate that it interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is rare, we can compare it with similar compounds:

    N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide: (CAS No.: 518019-71-1) .

Properties

CAS No.

518019-65-3

Molecular Formula

C23H24ClN3O

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H24ClN3O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+

InChI Key

AJPRZQYILJOQGP-PCLIKHOPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.